
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Übersicht
Beschreibung
“3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is a chemical compound with the molecular formula C10H9Br2NO . It has a molecular weight of 318.99 . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one” is 1S/C10H9Br2NO/c11-7-2-4-9-6 (5-7)1-3-8 (12)10 (14)13-9/h2,4-5,8H,1,3H2, (H,13,14) . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Dopaminergic Activity
The compound is studied for its dopaminergic activity. Research indicates that 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally related, act as agonists of central and peripheral dopamine receptors. Their potential for dopaminergic activity has been evaluated through in vivo and in vitro assays, suggesting their relevance in neuroscience and pharmacological research (Pfeiffer et al., 1982).
Muscarinic Receptor Antagonism
Benzazepines like 3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one have been developed as potentially selective muscarinic (M3) receptor antagonists. Their synthesis and the evaluation of their efficacy in muscarinic receptor antagonism highlight their potential in developing treatments for conditions involving muscarinic receptors (Bradshaw et al., 2008).
Angiotensin Converting Enzyme Inhibition
This compound is also associated with the preparation of derivatives that inhibit the angiotensin-converting enzyme. These derivatives have been tested for their efficacy, indicating potential applications in cardiovascular research and treatment (Stanton et al., 1985).
Antiparasitic Activity
Tetrahydro-1-benzazepines, structurally related to the compound , have been identified as potential antiparasitic drugs for treating diseases like Chagas disease and leishmaniasis. The structural characteristics of these compounds and their biological properties are a significant area of study in the context of neglected tropical diseases (Macías et al., 2016).
Sigma-1 Receptor Modulation
Research has shown that compounds like SKF83959, which are structurally similar to 3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, can act as potent allosteric modulators of the sigma-1 receptor. This finding opens up new avenues in understanding the drug's D1 receptor–independent effects (Guo et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,7-dibromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCQBVMURFKTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dibromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

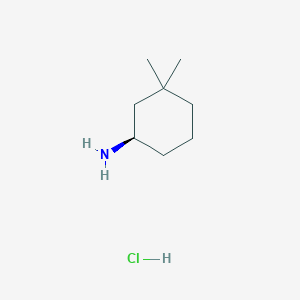
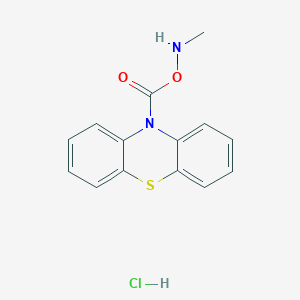
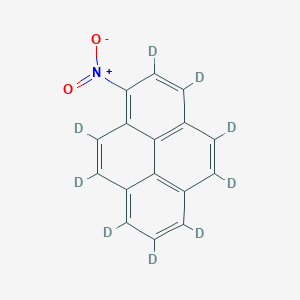




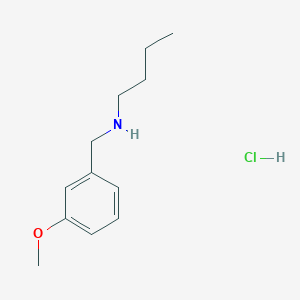

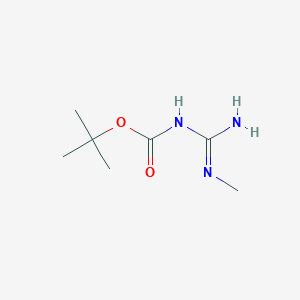
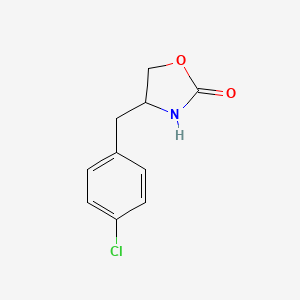
![7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B3169210.png)
-palladium, 95%](/img/structure/B3169213.png)
